molecular formula C16H20N2O3S B2818027 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea CAS No. 866008-03-9

1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea

Cat. No.: B2818027
CAS No.: 866008-03-9
M. Wt: 320.41
InChI Key: OHTKDLZIDUKGAG-UHFFFAOYSA-N
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Description

1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea: is a complex organic compound with the molecular formula C16H20N2O3S and a molecular weight of 320.41 g/mol . This compound is characterized by its unique structure, which includes an ethynyl group attached to a cyclohexyl ring, an amino carbonyl group, and a 4-methylphenyl group bonded to a dioxo-lambda~6~-sulfane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea typically involves multiple steps, starting with the preparation of the ethynylcyclohexylamine precursor. This precursor is then reacted with a carbonylating agent to form the amino carbonyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and minimize the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxo-lambda~6~-sulfane moiety to a thioether.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.

    DDT: A well-known organochlorine compound with distinct chemical properties.

Uniqueness

1-(1-ethynylcyclohexyl)-3-(4-methylbenzenesulfonyl)urea: is unique due to its combination of an ethynyl group, a cyclohexyl ring, and a dioxo-lambda~6~-sulfane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

1-(1-ethynylcyclohexyl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-16(11-5-4-6-12-16)17-15(19)18-22(20,21)14-9-7-13(2)8-10-14/h1,7-10H,4-6,11-12H2,2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTKDLZIDUKGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2(CCCCC2)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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